1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole ring One common method is the reaction of hydrazine with a suitable β-keto ester or β-diketone to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or glycosides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antiviral or antibacterial agent.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
This compound is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and the pyrazole ring. Similar compounds include other pyrazole derivatives and glycosylated molecules. These compounds may have similar applications but differ in their chemical properties and biological activities.
Comparison with Similar Compounds
Pyrazole derivatives
Glycosylated molecules
Other hydroxyl-containing compounds
Properties
CAS No. |
128750-89-0 |
---|---|
Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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